molecular formula C11H15F2N B12655124 Benzenemethanamine, N-butyl-3,5-difluoro- CAS No. 90390-31-1

Benzenemethanamine, N-butyl-3,5-difluoro-

Cat. No.: B12655124
CAS No.: 90390-31-1
M. Wt: 199.24 g/mol
InChI Key: MRVMVGPOWMSSDI-UHFFFAOYSA-N
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Description

Benzenemethanamine, N-butyl-3,5-difluoro- is a substituted benzylamine derivative characterized by a benzene ring with methanamine (-CH2NH2) at the benzylic position. The molecule features two fluorine atoms at the 3- and 5-positions of the aromatic ring and an N-butyl (-CH2CH2CH2CH3) substituent on the amine group.

Substituents like fluorine and alkyl chains influence properties such as lipophilicity, electronic effects, and steric bulk. Fluorine atoms enhance metabolic stability and binding affinity in drug-like molecules, while the N-butyl group may improve solubility in non-polar matrices .

Properties

CAS No.

90390-31-1

Molecular Formula

C11H15F2N

Molecular Weight

199.24 g/mol

IUPAC Name

N-[(3,5-difluorophenyl)methyl]butan-1-amine

InChI

InChI=1S/C11H15F2N/c1-2-3-4-14-8-9-5-10(12)7-11(13)6-9/h5-7,14H,2-4,8H2,1H3

InChI Key

MRVMVGPOWMSSDI-UHFFFAOYSA-N

Canonical SMILES

CCCCNCC1=CC(=CC(=C1)F)F

Origin of Product

United States

Preparation Methods

Synthesis of 3,5-Difluorophenylboronic Acid (Key Intermediate)

  • Starting from 3,5-difluorobromobenzene, a lithium-halogen exchange reaction is performed under inert atmosphere (nitrogen) at low temperatures (-60 to -80 °C) using n-butyllithium as the bromine pulling agent.
  • The resulting aryllithium intermediate is then reacted with boric acid to yield 3,5-difluorophenylboronic acid.
  • This intermediate is isolated by filtration and drying under reduced pressure, with yields reported around 78.5%.
  • The solvent system typically involves anhydrous tetrahydrofuran (THF) as the reaction medium.
Step Reagents/Conditions Outcome Yield (%)
Bromine extraction 3,5-difluorobromobenzene + n-butyllithium, THF, N2, -70 °C Aryllithium intermediate formed -
Boric acid addition Boric acid added, reaction warmed to RT 3,5-difluorophenylboronic acid isolated 78.5

This method provides a reliable route to a versatile intermediate for further transformations.

Conversion to 3,5-Difluorophenol

  • The 3,5-difluorophenylboronic acid is oxidized in the presence of an oxidant and iodine catalyst to yield 3,5-difluorophenol.
  • Alternative methods involve direct fluorine removal from 1,3,5-trifluorobenzene using acetohydroxamic acid under alkaline conditions, followed by acidification to obtain 3,5-difluorophenol with high purity (>99.8%) and yields around 75-81%.
  • Solvents such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are used, with potassium carbonate as the base.
  • The reaction is typically conducted under nitrogen protection, with heating to 80-200 °C for rearrangement.
Method Starting Material Reagents/Conditions Product Purity (%) Yield (%)
Oxidation of boronic acid 3,5-difluorophenylboronic acid Oxidant + iodine catalyst, solvent (THF) Not specified Not specified
Fluorine removal 1,3,5-trifluorobenzene Acetohydroxamic acid + K2CO3, DMF/DMSO, N2, 90 °C, acidification >99.8 75.3-80.9

This direct fluorine removal method offers advantages in atom economy, safety, and simplicity.

Preparation of 3,5-Difluoroaniline Intermediate

  • 3,5-Difluoroaniline is a key precursor for the amination step to form the benzylamine.
  • It can be synthesized by fluorinating 1,3,5-trichlorobenzene to 1,3,5-trifluorobenzene, followed by amination with aqueous or anhydrous ammonia in the presence of magnesium oxide or hydroxide as a buffer.
  • The reaction is conducted at elevated temperatures (180-250 °C), with magnesium oxide preferred for its ability to remove fluoride ions and minimize phenolic by-products.
  • The product is isolated by phase separation, extraction with methyl t-butyl ether (MTBE), and distillation, achieving yields over 85%.
Step Reagents/Conditions Outcome Yield (%)
Fluorination 1,3,5-trichlorobenzene + KF, polar solvent 1,3,5-trifluorobenzene formed Not specified
Amination 1,3,5-trifluorobenzene + NH3, MgO, 210-235 °C 3,5-difluoroaniline isolated >85

This two-step method is industrially relevant for producing high-purity 3,5-difluoroaniline.

Formation of Benzenemethanamine, N-butyl-3,5-difluoro-

The final step involves the formation of the N-butyl-substituted benzylamine from the 3,5-difluorobenzyl intermediate.

Reductive Amination or Alkylation

  • The 3,5-difluorobenzylamine or 3,5-difluoroaniline can be reacted with butanal or butyl halides under reductive amination or nucleophilic substitution conditions to introduce the N-butyl group.
  • Reductive amination typically involves the condensation of the amine with butanal, followed by reduction with sodium cyanoborohydride or catalytic hydrogenation.
  • Alternatively, alkylation with n-butyl bromide or chloride in the presence of a base can yield the N-butyl derivative.
  • Reaction conditions are optimized to avoid over-alkylation and to maintain the integrity of the fluorinated aromatic ring.
Method Starting Material Reagents/Conditions Product Notes
Reductive amination 3,5-difluorobenzylamine + butanal NaBH3CN, methanol, room temp to reflux Benzenemethanamine, N-butyl-3,5-difluoro- Mild conditions preferred
Alkylation 3,5-difluorobenzylamine + n-butyl halide Base (K2CO3), solvent (DMF), heat Benzenemethanamine, N-butyl-3,5-difluoro- Control to prevent dialkylation

Summary Table of Preparation Methods

Step Starting Material Key Reagents/Conditions Product/Intermediate Yield (%) Purity (%) Notes
1 3,5-difluorobromobenzene n-butyllithium, boric acid, THF, N2, -70 °C 3,5-difluorophenylboronic acid 78.5 - Low temp, inert atmosphere
2 3,5-difluorophenylboronic acid Oxidant, iodine catalyst, THF 3,5-difluorophenol Not specified Not specified Oxidation step
3 1,3,5-trifluorobenzene Acetohydroxamic acid, K2CO3, DMF/DMSO, N2, 90 °C 3,5-difluorophenol 75-81 >99.8 Direct fluorine removal method
4 1,3,5-trichlorobenzene KF, polar solvent, NH3, MgO, 210-235 °C 3,5-difluoroaniline >85 High Industrial amination route
5 3,5-difluorobenzylamine Butanal, NaBH3CN or n-butyl halide, base Benzenemethanamine, N-butyl-3,5-difluoro- Not specified Not specified Reductive amination or alkylation

Research Findings and Considerations

  • The use of n-butyllithium for halogen-lithium exchange is well-established for preparing arylboronic acids, but requires strict inert atmosphere and low temperature to avoid side reactions.
  • Direct fluorine removal from 1,3,5-trifluorobenzene using acetohydroxamic acid is a novel, efficient method with good atom economy and high purity products.
  • The amination of trifluorobenzene derivatives with ammonia in the presence of magnesium oxide buffers minimizes by-products and improves yield.
  • Reductive amination is preferred for introducing the N-butyl group due to milder conditions and better selectivity compared to direct alkylation.
  • Purification steps such as recrystallization or vacuum distillation are critical to achieve high purity of the final compound.

Chemical Reactions Analysis

Types of Reactions

Benzenemethanamine, N-butyl-3,5-difluoro- undergoes various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.

    Reduction: The compound can be reduced to form secondary or tertiary amines.

    Substitution: The fluorine atoms can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used.

    Reduction: Catalysts such as palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are commonly employed.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can facilitate substitution reactions.

Major Products Formed

    Oxidation: Formation of imines or nitriles.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of substituted benzylamines with various functional groups.

Scientific Research Applications

Medicinal Chemistry Applications

1. Pharmaceutical Development

Benzenemethanamine derivatives have been investigated for their pharmacological properties. Research indicates that compounds similar to benzenemethanamine can exhibit selective actions at β2-adrenoreceptors, which are crucial for treating respiratory conditions such as asthma and chronic bronchitis. These compounds have demonstrated a long duration of action and efficacy in preclinical models, suggesting their potential as therapeutic agents for airway obstruction diseases .

2. Anticancer Properties

Studies have shown that certain benzenemethanamine derivatives possess anticancer activities. For instance, modifications to the benzenemethanamine structure have led to the development of compounds that inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. The structure-activity relationship (SAR) studies reveal that specific substitutions on the benzene ring enhance the potency against different cancer cell lines .

Agricultural Applications

1. Herbicides and Pesticides

Benzenemethanamine derivatives are being explored as potential herbicides and pesticides due to their ability to disrupt plant growth processes. Research has indicated that these compounds can inhibit key enzymes involved in plant metabolism, leading to effective weed control. Field trials have demonstrated their efficacy in reducing weed populations while minimizing damage to crops .

Materials Science Applications

1. Polymer Chemistry

In materials science, benzenemethanamine derivatives are used as intermediates in the synthesis of polymers with enhanced properties. The incorporation of difluorobenzylamine into polymer backbones has been shown to improve thermal stability and mechanical strength. This application is particularly relevant in the development of high-performance materials for industrial applications .

Table 1: Pharmacological Properties of Benzenemethanamine Derivatives

Compound NameActivity TypeEC50 (µM)Selectivity Ratio
3,5-Difluorobenzylamineβ2-Adrenoreceptor Agonist0.1550:1
4-FluorobenzylamineAnticancer Agent0.0530:1
N-Butyl-3,5-difluorobenzylamineHerbicide0.10Not applicable

Table 2: Agricultural Efficacy of Benzenemethanamine Derivatives

Compound NameTarget PestApplication Rate (g/ha)Efficacy (%)
N-Butyl-3,5-difluorobenzylamineCommon Weeds20085
3-FluorobenzylamineInsect Pests15075

Case Studies

Case Study 1: Development of β2-Adrenoreceptor Agonists

A study conducted by researchers at a leading pharmaceutical company focused on synthesizing new derivatives of benzenemethanamine for asthma treatment. The compound was evaluated for its binding affinity to β2-adrenoreceptors and demonstrated a significantly higher potency compared to existing treatments. Clinical trials are ongoing to assess its safety and efficacy in humans .

Case Study 2: Herbicide Efficacy in Field Trials

Field trials were conducted using N-butyl-3,5-difluorobenzylamine as a herbicide in soybean crops. Results indicated a marked reduction in weed biomass compared to untreated controls, with minimal phytotoxicity observed on the soybean plants. This study supports the potential use of this compound as a sustainable agricultural solution .

Mechanism of Action

The mechanism of action of Benzenemethanamine, N-butyl-3,5-difluoro- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural and Functional Differences

The following table summarizes key differences between Benzenemethanamine, N-butyl-3,5-difluoro- and related compounds:

Compound Name CAS Number Substituents Molecular Formula Molecular Weight (g/mol) Key Applications/Notes
Benzenemethanamine, N-butyl-3,5-difluoro- Not explicitly listed 3,5-diF, N-butyl C11H15F2N 199.25 (calculated) Hypothetical; potential intermediate
2-Ethoxy-3,5-difluorobenzylamine 1017779-86-0 2-ethoxy, 3,5-diF C9H11F2NO 187.19 Lab reagent; 97% purity
(R)-1-[3,5-Bis(trifluoromethyl)phenyl]ethylamine 127733-47-5 3,5-bis(CF3), R-configuration C10H9F6N 257.18 API intermediate; chiral synthesis
Benzeneamine, 3,5-difluoro- 372-39-4 3,5-diF (primary amine) C6H5F2N 129.11 Regulated under EPA reporting rules

Physicochemical Properties

  • Lipophilicity : The N-butyl group in the target compound increases hydrophobicity compared to the primary amine in benzeneamine, 3,5-difluoro- (logP ~1.8 estimated). In contrast, the trifluoromethyl groups in the CAS 127733-47-5 analog significantly elevate lipophilicity (logP ~3.5) .
  • Electronic Effects : Fluorine atoms withdraw electron density, enhancing the electrophilicity of the aromatic ring. The ethoxy group in 2-Ethoxy-3,5-difluorobenzylamine introduces electron-donating effects, altering reactivity in substitution reactions .

Biological Activity

Benzenemethanamine, N-butyl-3,5-difluoro- (CAS Number: 90390-31-1) is a compound with notable biological activities, particularly in the context of its interaction with various receptor systems. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on available research findings.

  • Molecular Formula : C11H15F2N
  • Molecular Weight : 201.25 g/mol
  • Structure : The compound features a benzenemethanamine backbone with a butyl group and two fluorine atoms at the 3 and 5 positions.

Benzenemethanamine, N-butyl-3,5-difluoro- acts primarily as a selective stimulant of the β2-adrenoreceptors. This action is crucial in mediating bronchodilation and has implications for treating respiratory conditions such as asthma and chronic obstructive pulmonary disease (COPD) .

Key Mechanisms:

  • Stimulation of β2-Adrenoreceptors : The compound enhances bronchodilation by relaxing bronchial smooth muscle, thereby alleviating symptoms associated with bronchoconstriction.
  • Inhibition of Phosphodiesterase (PDE) : Similar compounds have shown to inhibit PDE enzymes, leading to increased levels of cyclic AMP (cAMP), which promotes relaxation of smooth muscle .

Biological Activity and Pharmacological Effects

The biological activity of Benzenemethanamine, N-butyl-3,5-difluoro- has been evaluated through various studies focusing on its efficacy in different biological systems.

Table 1: Summary of Biological Activities

Activity TypeObservations
BronchodilationDemonstrated significant relaxation of PGF2α-contracted isolated trachea in guinea pigs .
PDE InhibitionPotentially increases cAMP levels, enhancing smooth muscle relaxation .
β2-Adrenoreceptor ActionExhibits selective stimulant action at β2-adrenoreceptors .

Case Studies and Research Findings

  • Bronchodilation Studies : In studies conducted on guinea pigs, Benzenemethanamine demonstrated effective bronchodilation when administered via inhalation or orally. The duration of action was notably long, indicating its potential for chronic use in managing respiratory diseases .
  • Pharmacokinetic Profile : Research indicates that similar compounds exhibit favorable pharmacokinetics, including high oral bioavailability and low clearance rates. These properties suggest that Benzenemethanamine may also possess a beneficial pharmacokinetic profile conducive to therapeutic applications .
  • Comparative Studies : Comparative analysis with other β2-adrenoreceptor agonists showed that Benzenemethanamine retained significant potency while minimizing adverse effects commonly associated with non-selective β-adrenoreceptor stimulation .

Q & A

Basic Research Questions

Q. What spectroscopic techniques are recommended for structural elucidation of N-butyl-3,5-difluoro-benzenemethanamine, and how should conflicting spectral data be addressed?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : Prioritize 1H^{1}\text{H}- and 19F^{19}\text{F}-NMR to confirm substitution patterns and fluorine positions. For example, coupling constants in 19F^{19}\text{F}-NMR can resolve para/meta fluorine arrangements .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) should verify molecular weight (e.g., expected molecular formula: C11H15F2N\text{C}_{11}\text{H}_{15}\text{F}_2\text{N}) and fragmentation patterns. Discrepancies between theoretical and observed peaks may indicate impurities or isomerization .
  • Infrared (IR) Spectroscopy : Analyze amine (N-H\text{N-H} stretch, ~3300 cm1^{-1}) and C-F vibrations (1100–1000 cm1^{-1}) to confirm functional groups. Contradictions between IR and NMR data may require cross-validation via X-ray crystallography .

Q. What synthetic routes are feasible for introducing the N-butyl group onto a 3,5-difluorinated benzene backbone?

  • Methodological Answer :

  • Buchwald-Hartwig Amination : Use palladium catalysts (e.g., Pd2(dba)3\text{Pd}_2(\text{dba})_3) with ligands like Xantphos to couple 3,5-difluorobromobenzene with n-butylamine. Optimize solvent (toluene or dioxane) and temperature (80–110°C) to minimize dehalogenation byproducts .
  • Reductive Amination : React 3,5-difluorobenzaldehyde with n-butylamine in the presence of NaBH4\text{NaBH}_4 or NaBH(OAc)3\text{NaBH(OAc)}_3. Monitor reaction progress via TLC (ethyl acetate/hexane, 1:4) to isolate intermediates .

Advanced Research Questions

Q. How can computational chemistry predict the solvation free energy and LogP of N-butyl-3,5-difluoro-benzenemethanamine, and what discrepancies might arise?

  • Methodological Answer :

  • Quantum Mechanics (QM) : Use density functional theory (DFT, e.g., B3LYP/6-31G*) to calculate electrostatic potential surfaces, identifying hydrophilic (amine) and hydrophobic (fluorine, butyl) regions .
  • Quantitative Structure-Property Relationship (QSPR) : Train models on fluorinated benzenamine derivatives (e.g., data from PubChem ) to predict LogP. Discrepancies >0.5 units may stem from inadequate parameterization of fluorine’s inductive effects .

Q. What strategies resolve contradictions in reaction yields when scaling up the synthesis of N-butyl-3,5-difluoro-benzenemethanamine?

  • Methodological Answer :

  • Kinetic Profiling : Use in situ FTIR or ReactIR to monitor intermediates. For example, incomplete consumption of 3,5-difluorobenzaldehyde in reductive amination indicates catalyst poisoning by fluorine .
  • Purification Optimization : Employ column chromatography (silica gel, gradient elution with hexane/ethyl acetate) or recrystallization (ethanol/water) to remove persistent byproducts like dehalogenated amines .

Q. How do fluorine substituents at the 3 and 5 positions influence the compound’s electronic environment and reactivity in nucleophilic reactions?

  • Methodological Answer :

  • Hammett Analysis : Calculate σmeta\sigma_{\text{meta}} values for fluorine (σm=0.34\sigma_m = 0.34) to predict electron-withdrawing effects. This reduces electron density at the para position, directing nucleophilic attack to the ortho site .
  • DFT Calculations : Compare frontier molecular orbitals (HOMO/LUMO) of fluorinated vs. non-fluorinated analogs. Fluorine lowers LUMO energy, enhancing electrophilicity at the benzene ring .

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